molecular formula C17H22N2O3 B7717538 N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide

Cat. No. B7717538
M. Wt: 302.37 g/mol
InChI Key: YWHXFBGNIDYBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide, also known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was first identified as a tumor vascular disrupting agent in 2002 and has since been investigated for its potential use in cancer therapy.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which can lead to the destruction of tumor vasculature and subsequent tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. It has also been shown to increase the permeability of tumor vasculature, allowing for increased delivery of anti-cancer agents to the tumor site. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. It also has a short half-life in vivo, which can make dosing challenging.

Future Directions

There are several future directions for the study of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound in combination with other anti-cancer agents. Additionally, the use of this compound in combination with immunotherapy is an area of active research. Finally, the use of this compound in the treatment of specific types of cancer, such as pancreatic cancer, is an area of ongoing investigation.
Conclusion:
This compound is a small molecule with potential anti-cancer properties. It has been extensively studied for its potential use in cancer therapy, and has shown promise in preclinical models. This compound has a well-defined mechanism of action and has been well-tolerated in preclinical studies. While this compound has some limitations for use in lab experiments, there are several future directions for its study, including the development of more potent analogs and investigation in combination with other anti-cancer agents.

Synthesis Methods

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-7-methoxyquinoline with 3-bromopivalic acid followed by reduction with lithium aluminum hydride. The resulting intermediate is then reacted with N,N-dimethylbutyramide to yield this compound.

Scientific Research Applications

N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively target tumor vasculature and induce tumor necrosis, making it a promising candidate for the treatment of solid tumors. This compound has also been investigated for its potential use in combination with other anti-cancer agents such as radiation and chemotherapy.

properties

IUPAC Name

N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11(2)7-16(20)19(3)10-13-8-12-5-6-14(22-4)9-15(12)18-17(13)21/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHXFBGNIDYBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C)CC1=CC2=C(C=C(C=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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